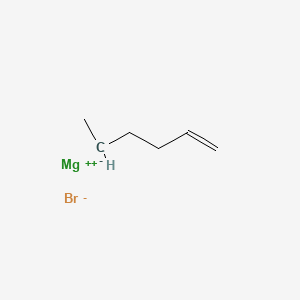
magnesium;hex-1-ene;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;hex-1-ene;bromide is an organometallic compound that combines magnesium, hex-1-ene, and bromide. This compound is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. Grignard reagents are known for their reactivity and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium;hex-1-ene;bromide is typically prepared by reacting hex-1-ene bromide with magnesium metal in an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is initiated by the addition of a small amount of iodine or 1,2-dibromoethane to activate the magnesium. The general reaction is as follows:
C6H11Br+Mg→C6H11MgBr
Industrial Production Methods
In industrial settings, the preparation of Grignard reagents like this compound involves large-scale reactors with controlled environments to prevent moisture and oxygen from interfering with the reaction. The process is highly exothermic, requiring careful temperature control to avoid runaway reactions .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;hex-1-ene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides to form new carbon-carbon bonds.
Epoxides: Opens epoxide rings to form alcohols.
Major Products
Alcohols: Formed from reactions with carbonyl compounds.
Alkanes: Formed from reactions with halides.
Aplicaciones Científicas De Investigación
Magnesium;hex-1-ene;bromide is used extensively in scientific research due to its reactivity and versatility:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).
Materials Science: Used in the preparation of polymers and advanced materials.
Catalysis: Acts as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism of action of magnesium;hex-1-ene;bromide involves the nucleophilic addition of the Grignard reagent to electrophilic centers in organic molecules. The magnesium atom coordinates with the bromide, creating a highly reactive nucleophile that attacks electrophilic carbon atoms, forming new carbon-carbon bonds. This process often involves the formation of a carbocation intermediate, which is stabilized by the magnesium bromide complex .
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium;ethyl;bromide
- Magnesium;propyl;bromide
- Magnesium;butyl;bromide
Uniqueness
Magnesium;hex-1-ene;bromide is unique due to its specific alkene structure, which provides distinct reactivity compared to other Grignard reagents. The presence of the hex-1-ene moiety allows for selective reactions with various electrophiles, making it a valuable tool in organic synthesis .
Propiedades
Número CAS |
111724-32-4 |
|---|---|
Fórmula molecular |
C6H11BrMg |
Peso molecular |
187.36 g/mol |
Nombre IUPAC |
magnesium;hex-1-ene;bromide |
InChI |
InChI=1S/C6H11.BrH.Mg/c1-3-5-6-4-2;;/h3-4H,1,5-6H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
XEWBMTDPTRSVBV-UHFFFAOYSA-M |
SMILES canónico |
C[CH-]CCC=C.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


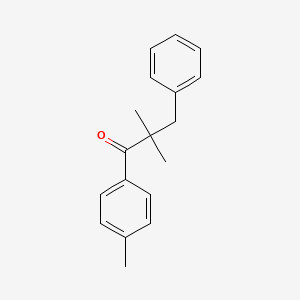
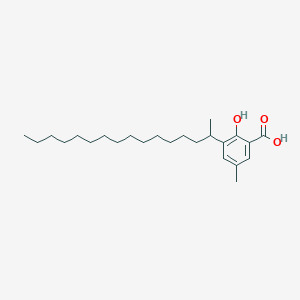
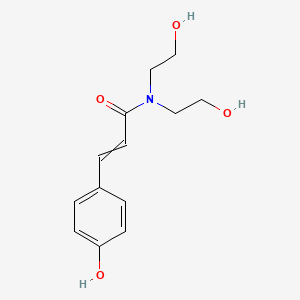
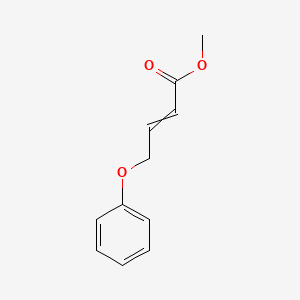
![6-[(Octadeca-9,12-dienoyl)amino]pyridine-3-carboxamide](/img/structure/B14310701.png)

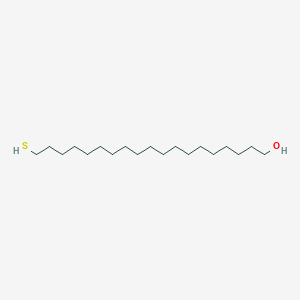

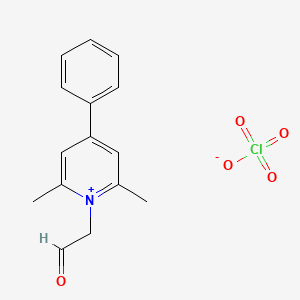

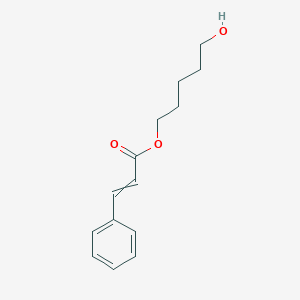
![1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene](/img/structure/B14310727.png)
![7-Methylidenespiro[5.5]undecan-2-one](/img/structure/B14310730.png)

